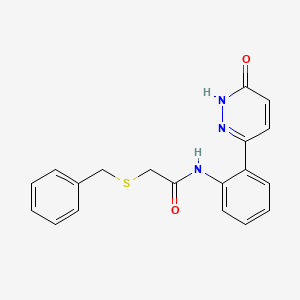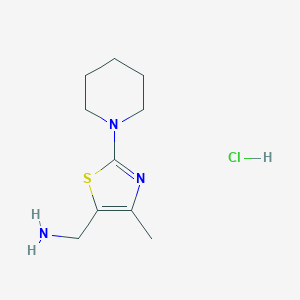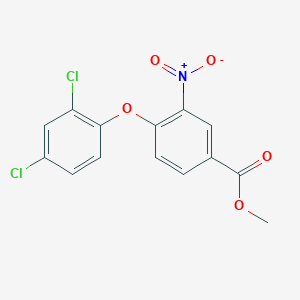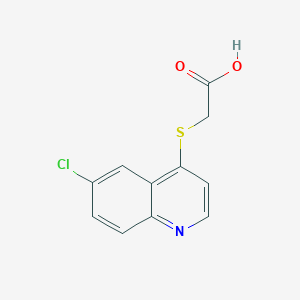
2-(benzylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : The compound has been explored for its antimicrobial properties. A study by Fahim and Ismael (2019) focused on the synthesis of various acetamide derivatives, including compounds similar to 2-(benzylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, and found them to exhibit good antimicrobial activity. These findings are significant for the development of new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis and Antioxidant Studies
- Antioxidant Activity : Another research avenue for this compound is its potential as an antioxidant. Ahmad et al. (2012) synthesized similar acetamide derivatives and evaluated their antioxidant activities. The study found that most compounds in this category showed moderate to significant radical scavenging activity, indicating the potential for these compounds in antioxidant applications (Ahmad et al., 2012).
Theoretical and Computational Studies
- Computational Analysis for Drug Development : Computational methods have been employed to analyze the structure and reactivity of related acetamide derivatives. Fahim and Ismael (2021) conducted a study involving theoretical calculations and molecular docking to explore the potential of these compounds as antimalarial drugs and their effectiveness against COVID-19. This approach provides a framework for understanding the molecular interactions and potential therapeutic applications of these compounds (Fahim & Ismael, 2021).
Antitumor Activity
- Potential in Antitumor Research : Yurttaş et al. (2015) synthesized acetamide derivatives using a similar structural framework and evaluated their antitumor activity against various human tumor cell lines. This study indicates the potential of such compounds in the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Applications
- Antibacterial Properties : Research by Ramalingam, Ramesh, and Sreenivasulu (2019) on similar acetamide derivatives also highlighted their antibacterial properties. The synthesized compounds showed significant activity against various bacterial strains, demonstrating the potential of these compounds in antibacterial drug development (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of metabolism and energy expenditure in the body.
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β receptor, activating it.
Biochemical Pathways
The activation of the Thyroid Hormone Receptor β by the compound influences the thyroid hormone pathway . This pathway plays a key role in regulating metabolism, growth, and development in the body. The downstream effects of this activation are primarily beneficial effects on lipid levels .
Pharmacokinetics
The compound’s solid forms, co-crystals, salts, and amorphous solid dispersions have been studied , which could potentially impact its bioavailability.
Result of Action
The activation of the Thyroid Hormone Receptor β by the compound leads to changes in the body’s metabolism. Specifically, it has been used in clinical trials for the treatment of dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18-11-10-17(21-22-18)15-8-4-5-9-16(15)20-19(24)13-25-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCSDPGKKMCUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2962579.png)


![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2962585.png)
![3-(4-ethoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2962588.png)


![4-bromo-2,5-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2962591.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2962597.png)
![4-(5-methyl-2-furanyl)-2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2962598.png)
![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2962599.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)
